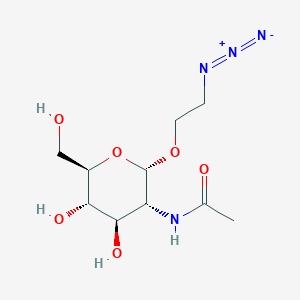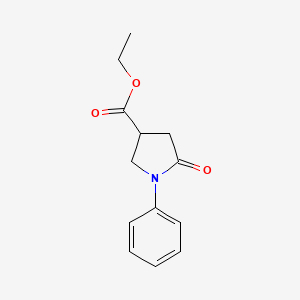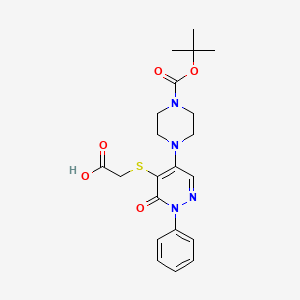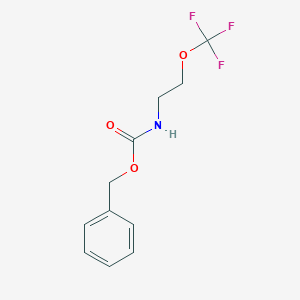
3-(Trifluoromethoxy)-1H-pyridine-2-thione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)-1H-pyridine-2-thione (hereafter referred to as TFMPT) is an organic compound containing a pyridine ring, an oxygen atom, and a sulfur atom. It is a colorless, volatile liquid with a faint odor and a melting point of -7.6°C. TFMPT has a variety of applications in scientific research, including use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
TFMPT is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, it has been used in the synthesis of various organic compounds, such as amides, esters, and heterocycles. TFMPT has also been used in the synthesis of drugs, such as anticonvulsants, analgesics, and anti-inflammatory agents.
Wirkmechanismus
TFMPT acts as an electron-donating ligand in coordination chemistry, where it binds to transition metals to form complexes. The electron-donating properties of TFMPT make it useful for catalyzing a variety of organic reactions, such as nucleophilic substitution reactions, electrophilic addition reactions, and redox reactions. In addition, TFMPT can also act as an electron-withdrawing ligand, which can be used to stabilize reactive intermediates in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPT are not yet fully understood. However, some studies have suggested that TFMPT may have potential therapeutic applications, such as in the treatment of cancer and other diseases. In addition, TFMPT has been shown to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TFMPT in lab experiments include its low cost, its availability, and its ease of use. In addition, TFMPT is relatively stable and can be stored for long periods of time without degrading. The main limitation of using TFMPT in lab experiments is its volatility, which can make it difficult to work with.
Zukünftige Richtungen
The potential future directions for TFMPT research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into its use as a catalyst and reagent in organic synthesis could lead to the development of new and more efficient methods for synthesizing organic compounds. Finally, further research into its use as a ligand in coordination chemistry could lead to the development of new and more efficient methods for synthesizing coordination compounds.
Synthesemethoden
The synthesis of TFMPT begins with the reaction of 1-fluoro-3-methoxybenzene and 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide and yields TFMPT as the product. The reaction is typically carried out in an aqueous solution at a temperature of 60-90°C. The reaction is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)11-4-2-1-3-10-5(4)12/h1-3H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZOOKSIZVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


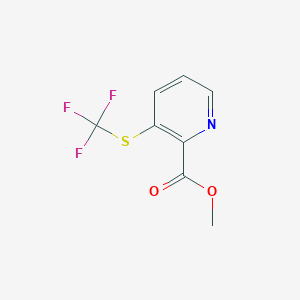

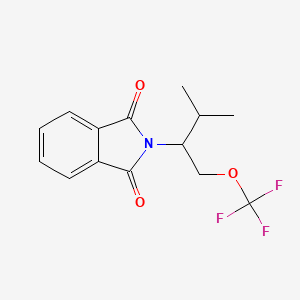
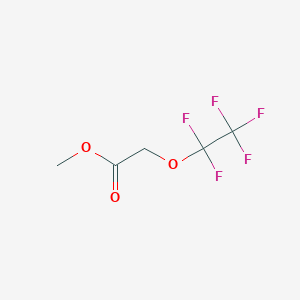
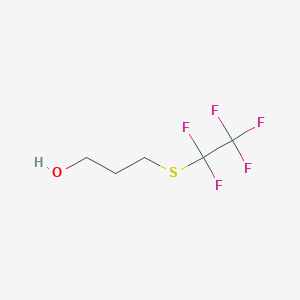
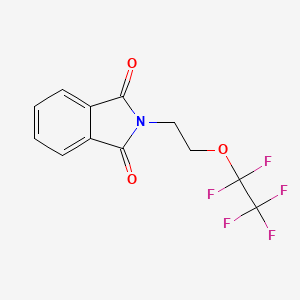

![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
